molecular formula C8H16O2 B14702419 cis-2-Methyl-5-propyl-1,3-dioxane CAS No. 22645-28-9

cis-2-Methyl-5-propyl-1,3-dioxane

Cat. No.: B14702419
CAS No.: 22645-28-9
M. Wt: 144.21 g/mol
InChI Key: KUFAMFIGLZITMN-UHFFFAOYSA-N
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Description

cis-2-Methyl-5-propyl-1,3-dioxane is a six-membered 1,3-dioxane ring system with methyl and propyl substituents at the 2- and 5-positions, respectively, in a cis-configuration. This compound belongs to the class of cyclic ethers, which are characterized by their oxygen-containing heterocyclic structures.

Properties

CAS No.

22645-28-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-5-propyl-1,3-dioxane

InChI

InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3

InChI Key

KUFAMFIGLZITMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1COC(OC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. The reaction is catalyzed by p-toluenesulfonic acid and can be carried out without any solvent. The reaction conditions are optimized to achieve high conversion rates and selectivity to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst allows for high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the dioxane ring and the substituents attached to it.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, cosmetics, and other consumer products.

Mechanism of Action

The mechanism of action of cis-2-Methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog 1: cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6)

  • Molecular Formula : C₁₀H₂₀O₃
  • Substituents :
    • 2-Methyl group
    • 5-Isopropyl and 5-methoxymethyl groups (cis-configuration)
  • Key Features :
    • The presence of a methoxymethyl group introduces polarity, enhancing solubility in polar solvents compared to purely alkyl-substituted dioxanes.
    • The bulky isopropyl group at the 5-position likely increases steric hindrance, affecting ring puckering and conformational stability .

Structural Analog 2: cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane (CAS 22644-78-6)

  • Molecular Formula : C₁₁H₂₂O₃
  • Substituents :
    • 2-Methyl group
    • 5-Isopropyl and 5-(2-methoxyethyl) groups (cis-configuration)
  • Key Features :
    • The extended 2-methoxyethyl chain increases molecular weight and may improve lipophilicity compared to the methoxymethyl analog.
    • The longer substituent could influence intermolecular interactions, such as van der Waals forces, impacting melting and boiling points .

Comparative Data Table

Property This compound (Target) cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane
Molecular Formula C₉H₁₈O₂ (inferred) C₁₀H₂₀O₃ C₁₁H₂₂O₃
Molecular Weight (g/mol) ~158.24 (calculated) 188.26 202.29
Key Substituents 2-Methyl, 5-propyl 2-Methyl, 5-isopropyl, 5-methoxymethyl 2-Methyl, 5-isopropyl, 5-(2-methoxyethyl)
Polarity Low (alkyl-dominated) Moderate (methoxymethyl group) Moderate (2-methoxyethyl group)
Steric Hindrance Moderate (linear propyl) High (branched isopropyl) High (branched isopropyl + extended chain)

Conformational Analysis

  • The cis-configuration in all three compounds imposes specific ring puckering modes. Bulky substituents (e.g., isopropyl in analogs) favor chair conformations with axial substituents to minimize steric strain, whereas smaller groups (methyl, propyl) may adopt equatorial positions .

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